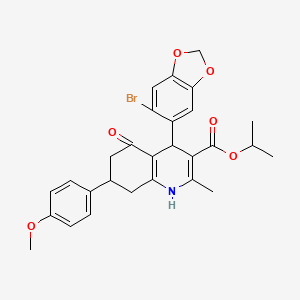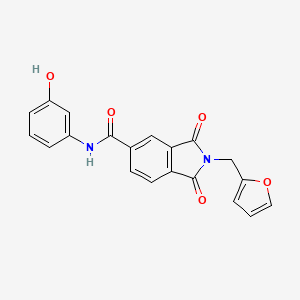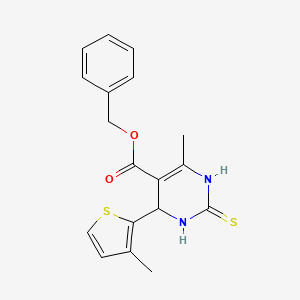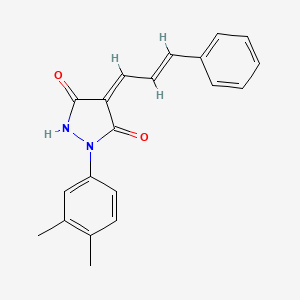
1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol, also known as BPIP, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a selective dopamine D3 receptor antagonist and has been shown to have potential therapeutic effects in the treatment of drug addiction, schizophrenia, and other psychiatric disorders.
Mecanismo De Acción
The mechanism of action of 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol is not fully understood, but it is believed to work by blocking the dopamine D3 receptor. The dopamine D3 receptor is involved in reward and motivation pathways in the brain, and blocking this receptor may reduce the rewarding effects of drugs of abuse and reduce drug-seeking behavior. 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol may also modulate other neurotransmitter systems, such as the glutamate and GABA systems, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol has been shown to have a variety of biochemical and physiological effects. In animal models, 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol has been shown to reduce drug-seeking behavior, reduce the rewarding effects of drugs of abuse, and reduce the symptoms of schizophrenia. 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol has also been shown to have anti-inflammatory effects and may be effective in reducing inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol in lab experiments is that it is a selective dopamine D3 receptor antagonist, which allows researchers to study the specific effects of blocking this receptor. 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol is also relatively easy to synthesize and has been optimized to produce high yields and purity.
One of the limitations of using 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol in lab experiments is that it has not been extensively studied in humans, and its safety and efficacy in humans are not well understood. 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol may also have off-target effects on other neurotransmitter systems, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol. One area of research is to further investigate the potential therapeutic effects of 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol in the treatment of drug addiction and schizophrenia. Clinical trials in humans will be necessary to determine the safety and efficacy of 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol in these populations.
Another area of research is to investigate the potential use of 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol in the treatment of other psychiatric disorders, such as depression and anxiety. 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol may also have potential applications in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Conclusion
In conclusion, 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol is a chemical compound that has been studied extensively for its potential use in various scientific research applications. 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol is a selective dopamine D3 receptor antagonist and has been shown to have potential therapeutic effects in the treatment of drug addiction, schizophrenia, and other psychiatric disorders. While there are still many questions to be answered about the safety and efficacy of 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol in humans, it is clear that this compound has the potential to be a valuable tool in the study of the brain and behavior.
Métodos De Síntesis
The synthesis of 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol involves several steps, including the condensation of 5-methyl-2,3-diphenyl-1H-indole-1-carboxylic acid with benzylamine to form the corresponding amide intermediate. The amide is then reduced with sodium borohydride to produce the desired product, 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol. The synthesis of 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research is in the treatment of drug addiction. 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol has been shown to block the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, and reduce drug-seeking behavior in animal models. This suggests that 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol may have potential therapeutic effects in the treatment of drug addiction.
1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol has also been studied for its potential use in the treatment of schizophrenia. Studies have shown that 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol can reduce the symptoms of schizophrenia in animal models and may be effective in treating the negative symptoms of the disorder, such as social withdrawal and lack of motivation.
Propiedades
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37N3O/c1-27-17-18-33-32(23-27)34(29-13-7-3-8-14-29)35(30-15-9-4-10-16-30)38(33)26-31(39)25-37-21-19-36(20-22-37)24-28-11-5-2-6-12-28/h2-18,23,31,39H,19-22,24-26H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXDXGBZUDUCJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CN5CCN(CC5)CC6=CC=CC=C6)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide](/img/structure/B5214335.png)





![4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5214385.png)
![1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5214398.png)
![2-benzyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5214404.png)
![N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5214409.png)
![2,6-bis(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5214421.png)

![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl(methyl)amine](/img/structure/B5214438.png)
